molecular formula C6H9NO2 B14147251 Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)- CAS No. 259097-27-3

Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-

Cat. No.: B14147251
CAS No.: 259097-27-3
M. Wt: 127.14 g/mol
InChI Key: JVQYREJHQUMPGF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. The spiro[2.2]pentane core is a bicyclic system where two cyclopropane rings share a single carbon atom, creating a highly strained and reactive structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- typically involves multistep organic reactions. One common method includes the reaction of spiro[2.2]pentane-1-carboxylic acid with oxalyl dichloride in dichloromethane at 0°C for 0.5 hours, followed by the addition of tert-butyl (3S)-3-[4-(2-(4-amino-2,3-difluoro-phenoxy)-3-pyridyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate with pyridine in dichloromethane at 25°C for 1 hour .

Industrial Production Methods

Industrial production methods for spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl dichloride, pyridine, and various amines. Reaction conditions often involve controlled temperatures and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Shares the spirocyclic core but lacks the amino group.

    Spiro[2.2]pentane-1-carboxylic acid, 1-hydroxy-: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is unique due to its specific functional groups and stereochemistry, which impart distinct reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

259097-27-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R)-2-aminospiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9)/t6-/m0/s1

InChI Key

JVQYREJHQUMPGF-LURJTMIESA-N

Isomeric SMILES

C1CC12C[C@@]2(C(=O)O)N

Canonical SMILES

C1CC12CC2(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.